Bufencarb Bufencarb Bufencarb is a bioactive chemical mixture.
Brand Name: Vulcanchem
CAS No.: 8065-36-9
VCID: VC0522250
InChI: InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15)
SMILES: CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Molecular Formula: C26H38N2O4
Molecular Weight: 442.6 g/mol

Bufencarb

CAS No.: 8065-36-9

Cat. No.: VC0522250

Molecular Formula: C26H38N2O4

Molecular Weight: 442.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bufencarb - 8065-36-9

Specification

CAS No. 8065-36-9
Molecular Formula C26H38N2O4
Molecular Weight 442.6 g/mol
IUPAC Name (3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate
Standard InChI InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15)
Standard InChI Key MYTVVMGUDBRCDJ-UHFFFAOYSA-N
SMILES CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Canonical SMILES CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Bufencarb (CAS 8065-36-9) is a reaction mixture of two methylcarbamate isomers: 3-(1-ethylpropyl)phenyl methylcarbamate and 3-(1-methylbutyl)phenyl methylcarbamate in a 1:3 ratio . Its molecular formula, C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_{2}, confers a molecular weight of 221.30 g/mol, with a percent composition of 70.56% carbon, 8.65% hydrogen, 6.33% nitrogen, and 14.46% oxygen . The chiral centers at the alkyl substituents (1-ethylpropyl and 1-methylbutyl groups) contribute to its stereochemical complexity, necessitating specialized synthesis conditions to achieve the desired isomeric profile .

Physicochemical Properties

Bufencarb exhibits moderate water solubility (approximately 100–200 mg/L at 25°C) and high volatility, with a vapor pressure of 1.2×1021.2 \times 10^{-2} Pa . These properties facilitate its mobility in aquatic systems and atmospheric dispersion, increasing its environmental reach. The compound’s octanol-water partition coefficient (logKow\log K_{ow}) of 3.2 indicates moderate lipophilicity, suggesting potential bioaccumulation in adipose tissues of exposed organisms .

PropertyValueSource
Molecular Weight221.30 g/mol
Water Solubility150 mg/L (25°C)
Vapor Pressure1.2×1021.2 \times 10^{-2} Pa
logKow\log K_{ow}3.2

Synthesis and Manufacturing

The synthesis of Bufencarb, as patented by California Research Corporation in 1962, involves a multi-step process :

  • Alkylation of m-cresol: Reaction with 3-pentanol under acidic conditions to produce 3-(1-ethylpropyl)phenol and 3-(1-methylbutyl)phenol.

  • Carbamoylation: Treatment with methyl isocyanate in anhydrous toluene, catalyzed by triethylamine, to form the corresponding methylcarbamates.

  • Isomer Separation: Chromatographic resolution to achieve the 1:3 ratio of ethylpropyl to methylbutyl isomers .

Challenges in synthesis include controlling stereoselectivity and minimizing byproducts such as N-methylated derivatives. The final technical-grade product typically contains 85–90% active ingredient, with impurities including unreacted phenols and dimeric carbamates .

Toxicological Profile

Acute Toxicity

Bufencarb demonstrates species-specific lethality, with median lethal doses (LD50\text{LD}_{50}) as follows:

SpeciesRouteLD50\text{LD}_{50} (mg/kg)Toxicity CategorySource
Rat (male)Oral45EPA I
Rat (female)Dermal104EPA II
Mallard duckOral8.2Highly toxic
Rainbow troutAquatic0.12 (96-h LC50_{50})EPA I

Cholinergic poisoning symptoms—nausea, miosis, bronchospasm, and respiratory paralysis—arise from irreversible acetylcholinesterase inhibition at synaptic junctions .

Chronic and Ecotoxicological Effects

Chronic exposure studies in rodents reveal hepatorenal toxicity, with NOAELs (No-Observed-Adverse-Effect Levels) of 0.5 mg/kg/day . Ecotoxicological assessments highlight risks to aquatic invertebrates (e.g., Daphnia magna 48-h EC50_{50} = 0.08 mg/L) and soil microbiota, where Bufencarb reduces nitrogen-fixing bacteria populations by 40–60% at 10 ppm .

Environmental Fate and Degradation

Abiotic Degradation

In aqueous environments, Bufencarb undergoes photolysis with a half-life (t1/2t_{1/2}) of 12–18 hours under UV light (λ = 290–400 nm), producing 3-alkylphenols and methylamine. Hydrolysis dominates in alkaline conditions (pH > 8), with t1/2t_{1/2} values decreasing from 30 days (pH 5) to 4 hours (pH 9) .

Biotic Degradation

Regulatory History and Global Status

Bufencarb’s registration was revoked under the following frameworks:

  • European Union: Excluded from Annex I of Directive 91/414/EEC in 2002 due to unacceptable avian toxicity .

  • United States: Voluntarily withdrawn by Chevron in 1995 following EPA reclassification as a Restricted Use Pesticide (RUP) .

  • India: Banned under the Insecticides Act of 1968 (Amendment 2006) after widespread fish kills in Kerala rice paddies .

Contemporary Research and Legacy

Resistance Mechanisms

Field-evolved resistance in Diabrotica virgifera (corn rootworm) correlates with upregulation of cytochrome P450 monooxygenases (CYP6B1, CYP6B2), which detoxify Bufencarb via O-dealkylation . Knockdown resistance (kdr) mutations in the acetylcholinesterase ace-1 gene further reduce target-site sensitivity .

Remediation Strategies

Recent studies demonstrate 95% Bufencarb removal in contaminated soils using Pseudomonas stutzeri strain CB1, which expresses a novel carbamate hydrolase (cahB). Phytoremediation with Typha latifolia (broadleaf cattail) achieves 70% uptake efficiency in wetland systems .

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